molecular formula C12H16FNO B7860920 N-[(3-fluoro-4-methoxyphenyl)methyl]cyclobutanamine

N-[(3-fluoro-4-methoxyphenyl)methyl]cyclobutanamine

Cat. No.: B7860920
M. Wt: 209.26 g/mol
InChI Key: JWOFPQURFWQKJD-UHFFFAOYSA-N
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Description

N-[(3-Fluoro-4-methoxyphenyl)methyl]cyclobutanamine is a small organic molecule characterized by a cyclobutane ring linked to a benzylamine moiety. The phenyl ring is substituted with a fluorine atom at the 3-position and a methoxy group (-OCH₃) at the 4-position.

The fluorine atom enhances electronegativity and may improve metabolic stability, while the methoxy group contributes to solubility via hydrogen bonding. These features are critical in medicinal chemistry, where similar compounds are explored for antiviral or enzyme inhibitory activities .

Properties

IUPAC Name

N-[(3-fluoro-4-methoxyphenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-15-12-6-5-9(7-11(12)13)8-14-10-3-2-4-10/h5-7,10,14H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOFPQURFWQKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluoro-4-methoxyphenyl)methyl]cyclobutanamine typically involves the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of the 3-fluoro-4-methoxybenzylamine intermediate. This can be achieved through the reduction of the corresponding nitro compound or via reductive amination of the corresponding aldehyde.

    Cyclobutanamine Formation: The cyclobutanamine core can be synthesized through a ring-closing reaction, often involving cyclization of a suitable precursor under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the 3-fluoro-4-methoxybenzylamine intermediate with the cyclobutanamine core. This can be achieved using standard coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluoro-4-methoxyphenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAl

Biological Activity

N-[(3-fluoro-4-methoxyphenyl)methyl]cyclobutanamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring, which may confer unique steric and electronic properties compared to similar compounds. The presence of the 3-fluoro-4-methoxyphenyl group enhances its interaction with biological targets, potentially influencing its pharmacological profile.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. These interactions can lead to modulation of various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzyme activities by binding to active sites, altering their function.
  • Receptor Binding : It may also interact with receptor sites, affecting signal transduction pathways critical for cellular responses.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2310.88Induction of apoptosis
Hs 578T1.23Cell cycle arrest
A5490.94Apoptotic pathway activation

The compound's efficacy was evaluated through assays measuring cell proliferation and apoptosis induction, revealing that it triggers significant apoptotic signals in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Preliminary results suggest potential activity against various bacterial strains, although specific minimum inhibitory concentration (MIC) values need further elucidation.

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A study assessed the compound's effects on triple-negative breast cancer (TNBC) cell lines. The results indicated that this compound inhibited cell growth effectively, with IC50 values ranging from 0.53 to 1.06 µM across different cell lines .
  • Enzyme Interaction Studies : Research focused on the compound's ability to inhibit key enzymes involved in cancer progression. The binding affinity and selectivity for these enzymes were evaluated using biochemical assays, showing promising results for further development as a therapeutic agent .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features and Molecular Data

Compound Name Phenyl Substituents Amine Structure Molecular Formula Molecular Weight Key Evidence
This compound 3-F, 4-OCH₃ Cyclobutanamine C₁₂H₁₆FNO 209.26* Inferred
N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine 4-Br, 3-F N-Methylcyclobutanamine C₁₂H₁₅BrFN 272.16 [8]
N-[(4-Fluoro-3-methylphenyl)methyl]cyclobutanamine 4-F, 3-CH₃ Cyclobutanamine C₁₂H₁₆FN 193.27 [9]
N-[(2,4-Difluorophenyl)methyl]cyclobutanamine 2-F, 4-F Cyclobutanamine C₁₁H₁₃F₂N 197.23 [9]
3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine 4-F (directly on cyclobutane) N-Methylcyclobutanamine C₁₁H₁₃FN 179.23 [10]
N-[(3-Bromo-4-fluorophenyl)methyl]cyclopentanamine 3-Br, 4-F Cyclopentanamine C₁₂H₁₅BrFN 272.16 [11]

*Calculated based on analogous compounds.

Key Observations:

Substituent Effects: The 3-fluoro-4-methoxy substitution in the target compound contrasts with halogen (Br, F) or alkyl (CH₃) groups in others. Methoxy groups enhance solubility compared to halogens but may reduce metabolic stability . Fluorine at the 3-position (vs.

Amine Structure: Cyclobutanamine derivatives (e.g., ) exhibit smaller ring strain compared to cyclopentanamine (as in ), influencing conformational flexibility and intermolecular interactions .

Molecular Weight and Solubility :

  • The target compound’s molecular weight (209.26) is lower than brominated analogs (e.g., 272.16 in ), suggesting improved bioavailability.
  • Methoxy groups may increase water solubility compared to halogenated derivatives, as seen in compounds like 12a (C₁₈H₂₇N₂O₂) from , which contains morpholine moieties for enhanced solubility .

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